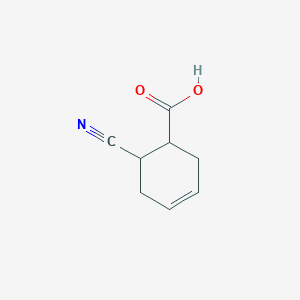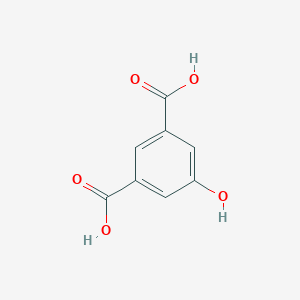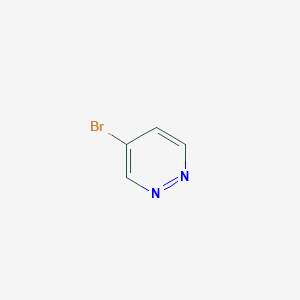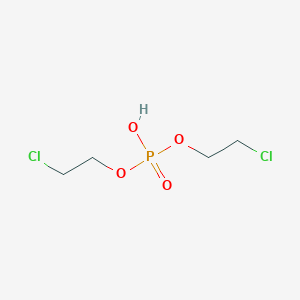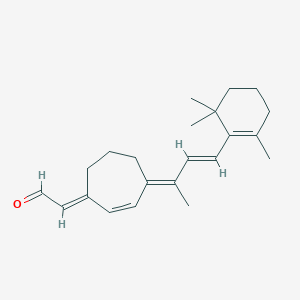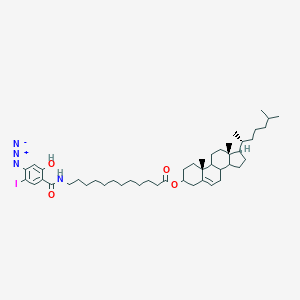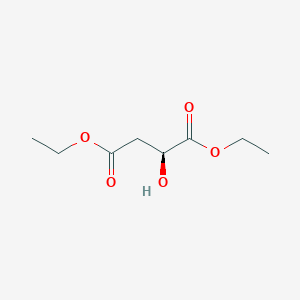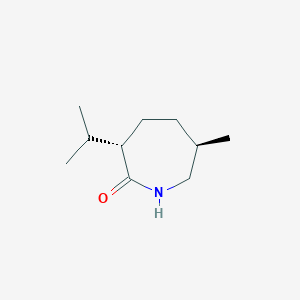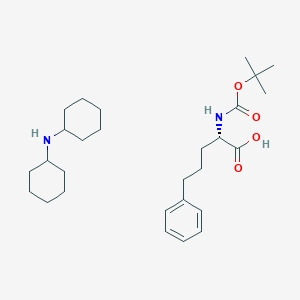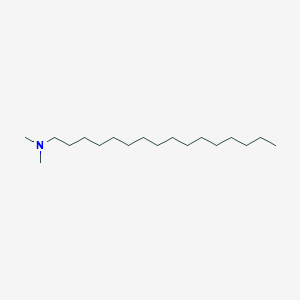![molecular formula C5H6ClO5P B057382 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI) CAS No. 120872-19-7](/img/structure/B57382.png)
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI) is a chemical compound with a complex structure. It is commonly referred to as TPOC and is used in various scientific research applications. TPOC is synthesized using a specific method and has unique biochemical and physiological effects.
Wirkmechanismus
TPOC acts as a catalyst in organic synthesis by activating the oxygen in the carbonyl group of the substrate. In EPR spectroscopy, TPOC is used as a spin label to study the structure and dynamics of biomolecules. In biological imaging, TPOC is used as a fluorescent probe to visualize specific molecules or structures in cells.
Biochemische Und Physiologische Effekte
TPOC has been shown to have antioxidant properties and to protect against oxidative stress in cells. TPOC has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
TPOC has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, TPOC has limitations, including its toxicity and potential for side reactions in certain applications.
Zukünftige Richtungen
For TPOC research include the development of new applications in catalysis, biomolecule labeling, and biological imaging. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TPOC and its potential for use in the development of new drugs and materials.
Synthesemethoden
TPOC is synthesized by reacting 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with phosphorus oxychloride (POCl3) and triethylamine (TEA) in the presence of 1,4-dioxane. The reaction is carried out at room temperature and produces TPOC as a white solid with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
TPOC is used in various scientific research applications, including as a catalyst in organic synthesis, as a spin label in electron paramagnetic resonance (EPR) spectroscopy, and as a fluorescent probe in biological imaging. TPOC is also used in the development of new drugs and materials due to its unique structure and properties.
Eigenschaften
CAS-Nummer |
120872-19-7 |
|---|---|
Produktname |
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI) |
Molekularformel |
C5H6ClO5P |
Molekulargewicht |
212.52 g/mol |
IUPAC-Name |
1-oxo-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane-4-carbonyl chloride |
InChI |
InChI=1S/C5H6ClO5P/c6-4(7)5-1-9-12(8,10-2-5)11-3-5/h1-3H2 |
InChI-Schlüssel |
VAGQZBPZJMWMEW-UHFFFAOYSA-N |
SMILES |
C1C2(COP(=O)(O1)OC2)C(=O)Cl |
Kanonische SMILES |
C1C2(COP(=O)(O1)OC2)C(=O)Cl |
Synonyme |
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



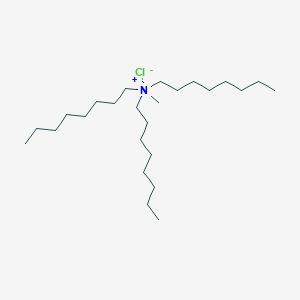
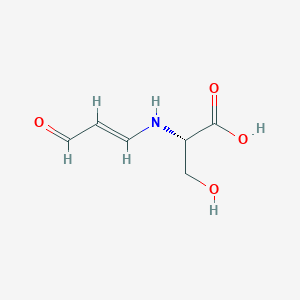
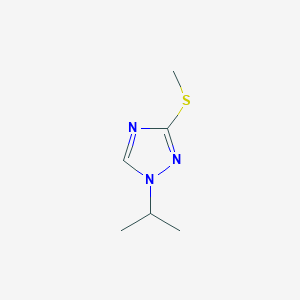
![(2Z)-2-[(4E)-4-[(E)-4-(2,6,6-Trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]acetaldehyde](/img/structure/B57305.png)
